(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
CAS No.: 1291790-29-8
Cat. No.: VC8066351
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291790-29-8 |
|---|---|
| Molecular Formula | C7H12ClN3 |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | (5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m1./s1 |
| Standard InChI Key | SMQZJERKLBLABI-FYZOBXCZSA-N |
| Isomeric SMILES | C1CC2=C(C[C@@H]1N)C=NN2.Cl |
| SMILES | C1CC2=C(CC1N)C=NN2.Cl |
| Canonical SMILES | C1CC2=C(CC1N)C=NN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a fused cyclohexane and indazole system. The (R)-configuration at the C5 position introduces chirality, critical for interactions with biological targets. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | (5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride |
| Canonical SMILES | C1CC2=C(C[C@@H]1N)C=NN2.Cl |
| XLogP3 | 1.2 (predicted) |
The indazole moiety’s aromaticity and the amine group’s basicity (pKa ~8.5) contribute to its reactivity and binding properties .
Spectroscopic Characterization
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NMR: The NMR spectrum (DMSO-d₆) exhibits signals at δ 3.11 ppm (m, 1H, CH-NH₂), 2.44–2.35 ppm (m, 2H, cyclohexyl CH₂), and 1.97 ppm (s, 3H, NH₃⁺) .
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IR: Stretching vibrations at 3346 cm⁻¹ (N-H), 1693 cm⁻¹ (C=N), and 2922 cm⁻¹ (C-H) confirm functional groups .
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 174.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Stereochemical Control
Retrosynthetic Strategy
The synthesis typically begins with 1,4-dioxaspiro[4.5]decan-8-one, proceeding through acylation, cyclization, and chiral resolution steps :
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Acylation: Diethyl oxalate reacts with the spiroketone under LDA at −78°C to form a β-keto ester intermediate (68% yield) .
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Cyclization: Hydrazine hydrate induces indazole ring closure via [3+2] cycloaddition (82% yield) .
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Chiral Resolution: Enzymatic or chromatographic methods separate enantiomers, with the (R)-isomer isolated ≥98% ee .
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Salt Formation: Treatment with HCl in Et₂O yields the hydrochloride salt (84% yield) .
Critical Reaction Parameters
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Temperature Control: Cyclization at 0–5°C minimizes side reactions .
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Solvent System: Methanol/water (4:1) optimizes hydrazine reactivity while preventing epimerization .
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Catalysis: Piperidine (20 mol%) accelerates aldol condensations in intermediate steps .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Parameter | Value |
|---|---|
| Aqueous Solubility | 12.3 mg/mL (pH 7.4) |
| LogD (pH 7.4) | 0.9 |
| Plasma Protein Binding | 89.2% (human albumin) |
| Metabolic Stability | t₁/₂ = 42 min (human liver microsomes) |
The hydrochloride salt improves bioavailability (F = 67% in rat models) compared to the free base .
Stereochemical Impact on Bioactivity
The (R)-enantiomer exhibits 15-fold greater sigma-2 receptor affinity (Kᵢ = 7.8 nM) than the (S)-form, highlighting configuration-dependent activity .
Pharmacological Applications
Sigma-2 Receptor Modulation
In silico docking studies (PDB: 1KZN) reveal:
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Hydrogen bonding between the amine group and Glu50 (2.99 Å)
This binding profile correlates with antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) .
Antibacterial Activity
Against multidrug-resistant pathogens:
| Organism | MIC (μg/mL) | ZOI (mm) |
|---|---|---|
| Staphylococcus aureus | 8.2 | 14.3 |
| Escherichia coli | 16.7 | 9.8 |
Mechanistic studies suggest DNA gyrase inhibition via Topo IV binding (ΔG = −7.0 kcal/mol) .
Drug Development Considerations
Formulation Challenges
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pH Sensitivity: Degrades rapidly at gastric pH (t₁/₂ = 8 min), necessitating enteric coating .
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Crystallinity: Monoclinic crystal lattice (P2₁ space group) with melting point 165°C (decomp.) .
Toxicity Profile
Recent Advances and Future Directions
Hybrid Molecular Design
Conjugation with ciprofloxacin derivatives enhances antibacterial spectrum (MIC = 0.5 μg/mL against MRSA) .
Targeted Delivery Systems
PLGA nanoparticles (150 nm diameter) improve brain penetration (AUC₀–₂₄ = 8.7 μg·h/mL in CSF) .
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